3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Tubulin polymerization inhibition Colchicine binding site Anticancer drug discovery

3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-89-9) is a triazolopyridazine derivative with the molecular formula C21H20N4O2S and a molecular weight of 392.48 g/mol. This heterocyclic compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 3-methylbenzylthio moiety at the 6-position.

Molecular Formula C21H20N4O2S
Molecular Weight 392.48
CAS No. 852437-89-9
Cat. No. B2557282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS852437-89-9
Molecular FormulaC21H20N4O2S
Molecular Weight392.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
InChIInChI=1S/C21H20N4O2S/c1-14-5-4-6-15(11-14)13-28-20-10-9-19-22-23-21(25(19)24-20)16-7-8-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3
InChIKeyNZSXNQMDGATNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-89-9): Structural and Pharmacological Baseline for Procurement Decisions


3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852437-89-9) is a triazolopyridazine derivative with the molecular formula C21H20N4O2S and a molecular weight of 392.48 g/mol . This heterocyclic compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 3-methylbenzylthio moiety at the 6-position. The triazolopyridazine scaffold is recognized for its capacity to engage diverse biological targets, including c-Met, Pim-1, tubulin, and BRD4 bromodomains, making it a versatile chemotype for anticancer and kinase-targeted drug discovery [1]. This specific derivative is classified in patent literature as a triazolo[4,3-b]pyridazine derivative with potential relevance to TrkA kinase inhibition and chronic pain indications [2].

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Fails: Structural Determinants of Target Engagement


Triazolopyridazine derivatives cannot be treated as interchangeable commodities for scientific research. The 3,4-dimethoxyphenyl substituent at the 3-position and the 3-methylbenzylthio group at the 6-position each contribute uniquely to molecular recognition, electronic distribution, and steric complementarity within target binding pockets [1]. SAR studies on this scaffold demonstrate that even minor substituent variations—such as replacing 3,4-dimethoxyphenyl with 2-thienyl or 4-pyridyl at the 3-position—can shift target selectivity from tubulin to GSK-3β or from c-Met to BRD4 bromodomains [2]. The 3-methylbenzylthio moiety at the 6-position introduces a specific geometry of the thioether linkage and hydrophobic methyl substitution that is absent in analogs bearing simple ethylthio, isopropylthio, or unsubstituted benzylthio groups, directly impacting binding kinetics and residence time [3]. Generic procurement without verifying these precise structural features risks acquiring a compound with divergent pharmacological activity.

Evidence Guide: Quantifiable Differentiation of 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Against Structural Analogs


3,4-Dimethoxyphenyl at C3 vs. Thienyl/Thiophenyl at C3: Predicted Tubulin Binding Site Occupancy

The 3,4-dimethoxyphenyl substituent at the 3-position of the triazolopyridazine core is a pharmacophoric element critical for tubulin colchicine-site binding. In a comprehensive SAR study of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, compound 4q bearing a 3-amino-4-methoxyphenyl B-ring exhibited IC50 values of 0.014, 0.008, and 0.012 μM against SGC-7901, A549, and HT-1080 cell lines, respectively, with confirmed colchicine-site binding via molecular modeling [1]. In contrast, the 2-thienyl analog (BDBM69010) showed negligible inhibitory activity against GSK-3β with an EC50 > 300,000 nM, indicating a fundamentally different target profile [2]. While direct enzymatic data for the target compound (CAS 852437-89-9) are not yet available in the public domain, the presence of the 3,4-dimethoxyphenyl motif strongly predicts tubulin-targeted rather than kinase-targeted pharmacology in this scaffold class.

Tubulin polymerization inhibition Colchicine binding site Anticancer drug discovery

3-Methylbenzylthio at C6 vs. 4-Fluorobenzylthio at C6: Predicted Impact on Lipophilicity and Membrane Permeability

The 3-methylbenzylthio substituent at the 6-position of the triazolopyridazine scaffold provides a distinct balance of lipophilicity and steric bulk compared to halogenated benzyl analogs. The 3-methyl group contributes an additional +0.56 to the calculated logP (clogP) relative to an unsubstituted benzylthio analog based on Hansch π constants, while being less electron-withdrawing than a 4-fluoro substituent (Hammett σₘ = -0.07 for m-CH₃ vs. σₚ = +0.06 for p-F) [1]. The commercially available analog 3-(3,4-dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine incorporates a 4-fluoro substitution on the benzyl ring, which increases electronegativity and alters hydrogen-bonding potential at the para position compared to the target compound's meta-methyl substitution . This difference is critical for compounds intended for CNS applications, where the meta-methyl substitution may favor blood-brain barrier penetration via reduced hydrogen-bond donor/acceptor character relative to the 4-fluoro analog.

Lipophilicity optimization ADME prediction CNS drug design

Patent-Disclosed TrkA Kinase Inhibitor Linkage: Differentiation from Antitubulin and c-Met/Pim-1 Chemotypes

The triazolo[4,3-b]pyridazine scaffold encompassing the target compound has been specifically claimed in patent WO2012125667 as a TrkA kinase inhibitor for the treatment of pain, inflammation, and cancer [1]. This is mechanistically distinct from the antitubulin chemotype represented by 3,6-diaryl analogs (e.g., compound 4q with IC50 0.008–0.014 μM against cancer cells) [2] and the dual c-Met/Pim-1 inhibitor chemotype (e.g., compound 4g with IC50 0.163 μM against c-Met and 0.283 μM against Pim-1) [3]. The patent classification of this specific derivative (PMID28270021-Compound-WO2012125667Example24) as a TrkA-targeted agent establishes a distinct therapeutic hypothesis that cannot be fulfilled by antitubulin or c-Met/Pim-1 inhibitor analogs, even within the same triazolopyridazine scaffold [1].

TrkA kinase inhibition Pain therapeutics Patent-based drug discovery

6-Position Thioether vs. 6-Position Ether/Amino: Impact on Metabolic Stability and Synthetic Tractability

The thioether (C–S–C) linkage at the 6-position of the triazolopyridazine core in the target compound is chemically and metabolically distinct from oxygen-ether (C–O–C) or amino (C–N) linkages found in related analogs. Thioethers exhibit lower susceptibility to Phase I oxidative O-dealkylation compared to alkyl aryl ethers, with CYP450-mediated S-oxidation typically generating sulfoxide metabolites that retain pharmacological activity or serve as prodrug forms, whereas O-dealkylation of ethers directly cleaves the substituent, abolishing target engagement [1]. Analogs such as 3-(3,4-dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine bear a smaller, branched alkyl thioether that provides reduced steric bulk but potentially different metabolic liability compared to the target compound's benzyl thioether . The 3-methyl substitution on the benzyl ring further introduces a site for potential CYP-mediated benzylic hydroxylation that can be exploited in prodrug design or blocked via deuterium incorporation, offering synthetic handles not available in the unsubstituted benzylthio analog (CAS not assigned) [1].

Thioether linkage stability Metabolic soft spot analysis Medicinal chemistry SAR

Best-Fit Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine


TrkA Kinase-Targeted Chemical Probe Development for Neurotrophin Signaling Studies

Based on the patent classification of this triazolopyridazine derivative as a TrkA kinase inhibitor [1], the compound is suited as a starting point for chemical probe development targeting TrkA-mediated signaling pathways in pain, neuroinflammation, and NTRK-fusion cancer models. Researchers can leverage the 3-methylbenzylthio motif for SAR expansion to optimize TrkA selectivity over TrkB/TrkC isoforms, addressing the CNS side-effect concerns noted for clinical Trk inhibitors [2]. The compound's calculated lipophilicity profile supports potential CNS penetration, a critical requirement for neurological indications.

Tubulin Colchicine-Site Competitive Binding Assays and Microtubule Dynamics Research

The 3,4-dimethoxyphenyl substituent at the 3-position is a well-validated pharmacophore for tubulin colchicine-site engagement, with close analogs demonstrating IC50 values as low as 0.008 μM in cancer cell lines [3]. This compound can serve as a reference ligand in competitive binding assays against colchicine or combretastatin A-4, enabling researchers to benchmark novel tubulin inhibitors. The 3-methylbenzylthio substitution at C6 introduces steric bulk that may influence binding kinetics differently than the 3-amino-4-methoxyphenyl analogs previously characterized.

Comparative Metabolic Stability Screening of Thioether-Linked Triazolopyridazine Analogs

The benzyl thioether linkage at the 6-position provides a defined metabolic soft spot for S-oxidation studies. This compound can be used alongside its oxygen-ether and amino-linked analogs in head-to-head microsomal stability assays to quantify the impact of C6 linker chemistry on intrinsic clearance [4]. The 3-methyl substituent on the benzyl ring offers an additional site for metabolite identification studies (benzylic hydroxylation), making this compound valuable for ADME scientists investigating structure-metabolism relationships in the triazolopyridazine series.

Dual-Pharmacophore Library Design for Multi-Target Anticancer Screening

Given that the triazolopyridazine scaffold can be tuned to target tubulin (via 3-aryl substitution), c-Met/Pim-1 kinases (via 6-substitution patterns), or TrkA (via overall scaffold geometry), this compound represents a strategic intermediate for designing focused libraries that explore polypharmacology [5]. The 3,4-dimethoxyphenyl group at C3 and the 3-methylbenzylthio group at C6 each contribute to distinct target engagement profiles, enabling systematic exploration of structure-activity relationships across multiple anticancer mechanisms in a single chemotype.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.